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molecular formula C8H6N2O2S B8430672 4-(Methylthio)furo[3,2-d]pyrimidine-6-carbaldehyde

4-(Methylthio)furo[3,2-d]pyrimidine-6-carbaldehyde

Cat. No. B8430672
M. Wt: 194.21 g/mol
InChI Key: WQJOTOLDQWUXCY-UHFFFAOYSA-N
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Patent
US07427616B2

Procedure details

Butyl lithium (as 1.6 M in hexanes, 7 mL) was added to a solution of 4-(methylthio)furo[3,2-d]pyrimidine (Intermediate 85) (1.21 g) in THF (25 mL) at −70° C. The reaction was stirred for 5 minutes, DMF (5 mL) added, and the reaction mixture allowed to warm to ambient temperature. 30% Saturated ammonium chloride solution (50 mL) was added and the mixture extracted into EtOAc (3×50 mL). The combined organics were washed with 50% saturated sodium carbonate solution (50 mL), water (50 mL), dried and the solvent removed to afford the title compound as a pale yellow solid (1.02 g) (the product contained 20% unreacted starting material but was used without further purification in subsequents steps);
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.[CH3:6][S:7][C:8]1[C:9]2[O:16][CH:15]=[CH:14][C:10]=2[N:11]=[CH:12][N:13]=1.CN([CH:20]=[O:21])C.[Cl-].[NH4+]>C1COCC1>[CH3:6][S:7][C:8]1[C:9]2[O:16][C:15]([CH:20]=[O:21])=[CH:14][C:10]=2[N:11]=[CH:12][N:13]=1 |f:3.4|

Inputs

Step One
Name
Quantity
7 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
1.21 g
Type
reactant
Smiles
CSC=1C2=C(N=CN1)C=CO2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC=1C2=C(N=CN1)C=CO2
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture extracted into EtOAc (3×50 mL)
WASH
Type
WASH
Details
The combined organics were washed with 50% saturated sodium carbonate solution (50 mL), water (50 mL)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent removed

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CSC=1C2=C(N=CN1)C=C(O2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.02 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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